ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate
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Overview
Description
Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate is a complex organic compound with the molecular formula C19H24N2O3. It is characterized by a pyridazine ring substituted with an ethyl acetate group and a styryl group containing an isopropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate can be compared with other similar compounds, such as:
- Ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate
- Ethyl 2-[3-(4-ethylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate
- Ethyl 2-[3-(4-tert-butylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate
These compounds share a similar core structure but differ in the substituents on the styryl group.
Properties
IUPAC Name |
ethyl 2-[6-oxo-3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-4,5-dihydropyridazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-24-19(23)13-21-18(22)12-11-17(20-21)10-7-15-5-8-16(9-6-15)14(2)3/h5-10,14H,4,11-13H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCZSUIMRWATDL-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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